N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Compounds with a similar thiazole nucleus have been reported to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Thiazole derivatives are known to exhibit their biological activities by interacting with various enzymes and receptors .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit certain biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step involves the reaction of the thiazole intermediate with 3-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the 3,5-dimethoxybenzamide moiety: The final step involves the acylation of the thiazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of other biologically active compounds and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
3-chlorophenyl derivatives: Compounds with the 3-chlorophenyl group also show antimicrobial and anticancer properties.
3,5-dimethoxybenzamide derivatives: These compounds are known for their anti-inflammatory and analgesic effects.
Uniqueness
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to its combination of the thiazole ring, 3-chlorophenyl group, and 3,5-dimethoxybenzamide moiety. This unique structure contributes to its diverse biological activities and potential as a therapeutic agent .
Properties
IUPAC Name |
N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-27-16-6-12(7-17(10-16)28-2)19(26)24-20-23-15(11-29-20)9-18(25)22-14-5-3-4-13(21)8-14/h3-8,10-11H,9H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXRRSDGKZHOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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